Noralfentanil is classified as a synthetic opioid analgesic. It is derived from the parent compound fentanyl, which belongs to the class of compounds known as phenylpiperidines. While fentanyl is primarily used for pain relief in clinical settings, noralfentanil is often studied for its pharmacological effects and potential therapeutic applications. The compound can be identified by its chemical formula and has a CAS number of 100083-62-0 .
The synthesis of noralfentanil typically involves the modification of the fentanyl structure. One common method includes the N-dealkylation of alfentanil, which itself is a derivative of fentanyl. This can be achieved through various chemical reactions involving reagents that facilitate the removal of the alkyl group while retaining the core piperidine structure.
Key Parameters in Synthesis:
Noralfentanil's molecular structure features a piperidine ring with various substituents that influence its pharmacological activity. The compound can be represented structurally as follows:
The structural analysis reveals that modifications to the piperidine ring or the phenyl substituent can significantly affect the compound's potency and receptor affinity .
Noralfentanil can participate in several chemical reactions typical for opioids:
These reactions are critical for understanding noralfentanil's metabolism and pharmacokinetics .
Noralfentanil acts primarily as an agonist at the mu-opioid receptors in the central nervous system. The mechanism involves:
The potency of noralfentanil may vary based on structural modifications compared to its parent compound.
Noralfentanil exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications .
Noralfentanil has been investigated for various scientific applications:
Research continues into its potential therapeutic uses while also addressing safety concerns associated with opioid analogs .
Noralfentanil, systematically named N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propionamide, is a fentanyl analog with the molecular formula C₂₂H₂₈N₂O₂. Its structure comprises three key domains: a protonatable piperidine nitrogen, a phenethyl group attached to the piperidine nitrogen, and a N-phenylpropionamide moiety linked at the piperidine C4 position. This configuration confers basicity, with a predicted pKa of ~8.5 for the tertiary amine, influencing its ionization state under physiological pH conditions [1] [6]. The compound's lipophilicity (logP ≈ 3.2) facilitates membrane permeability, aligning with its rapid distribution kinetics observed in metabolic studies [6].
Table 1: Physicochemical Properties of Noralfentanil
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₈N₂O₂ |
Molecular Weight | 352.48 g/mol |
logP (Predicted) | 3.2 |
Ionization State (pH 7.4) | Predominantly protonated |
Key Functional Groups | Tertiary amine, Amide, Aromatic phenyl |
Mass spectrometric characterization reveals major fragments at m/z 189, 145, and 117 under collision-induced dissociation, corresponding to cleavage of the amide bond and phenethyl-piperidine linkage [6] [9]. These fragments arise from the protonated molecular ion ([M+H]⁺ at m/z 353) and reflect the stability of the anilide-piperidine core under analytical conditions. Thermal desorption studies indicate noralfentanil decomposes above 250°C, generating volatile products including phenylacetonitrile and 1-phenethylpiperidine [9].
Noralfentanil serves as the principal metabolite and synthetic precursor to alfentanil (N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide). The critical distinction resides in alfentanil's tetrazolone ring and methoxymethyl substitution at the piperidine C4 position, whereas noralfentanil retains an unmodified piperidine nitrogen and lacks heterocyclic appendages [2]. This structural divergence reduces steric hindrance around noralfentanil's piperidine nitrogen, enhancing its conformational flexibility compared to alfentanil [3].
Table 2: Structural Comparison of Noralfentanil with Key Fentanyl Analogs
Compound | R₁ (N-Substituent) | R₂ (C4-Substituent) | Key Structural Differences |
---|---|---|---|
Noralfentanil | Phenethyl | H | Unmodified piperidine; minimal steric bulk |
Alfentanil | Phenethyl | Methoxymethyl | Methoxymethyl group enhances polarity |
Fentanyl | Phenethyl | H | Identical core but different amide group |
Sufentanil | Thienylethyl | Methoxymethyl | Thiophene ring alters electronic distribution |
The conserved N-phenylpropionamide moiety across fentanyl analogs (including fentanyl, alfentanil, and sufentanil) anchors μ-opioid receptor affinity [3] [7]. Modifications to this group—such as esterification in remifentanil or thienyl replacement in sufentanil—significantly alter receptor binding kinetics and metabolic stability. Noralfentanil retains the prototypical propionamide linkage but lacks alfentanil's pharmacokinetic-modifying tetrazolone ring, contributing to its reduced receptor affinity relative to alfentanil [2] [3].
Noralfentanil possesses one chiral center at the C4 position of the piperidine ring where the propionamide group attaches. This generates two enantiomers: (R)- and (S)-noralfentanil. The stereochemistry at this center influences three-dimensional conformation and may modulate opioid receptor engagement. Computational modeling suggests the (S)-enantiomer adopts a preferential binding pose with the μ-opioid receptor's anionic pocket due to reduced steric clash with transmembrane helix residues [4].
Metabolic studies indicate cytochrome P450 3A4 (CYP3A4) exhibits enantioselectivity during noralfentanil oxidation, preferentially metabolizing the (R)-enantiomer to hydroxylated derivatives [6]. This differential metabolism implies potential pharmacokinetic variability between enantiomers, though in vivo data remain limited.
Synthetic routes to noralfentanil typically yield racemic mixtures. Resolution techniques are documented but not widely applied, as the compound's primary significance lies as an alfentanil metabolite and synthetic intermediate [4]. Notably, industrial synthesis via the Janssen method produces achiral noralfentanil through sequential steps:
Table 3: Stereochemical Properties of Noralfentanil Enantiomers
Property | (R)-Noralfentanil | (S)-Noralfentanil |
---|---|---|
Predicted μ-receptor affinity | Moderate | High |
CYP3A4 metabolism rate | Fast | Slow |
Synthetic accessibility | Via chiral resolution | Via chiral resolution |
The impact of stereochemistry extends to crystalline packing: X-ray diffraction reveals distinct lattice energies for enantiopure versus racemic crystals, influencing solubility and solid-state stability [4]. These physicochemical differences may affect analytical detection thresholds in biological matrices where noralfentanil exists as a metabolite.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: